An In-Depth Technical Guide to 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, pyrazole and pyridine derivatives stand out as "privileged scaffolds" due to their prevalence in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] The strategic combination of these two pharmacophores into a single molecular entity, such as 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, presents a compelling opportunity for the exploration of novel chemical space and the development of new therapeutic agents.[4]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, and synthetic strategies pertaining to 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine. Furthermore, it delves into the potential applications of this molecule, drawing upon the well-established reactivity of its constituent moieties. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Chemical Structure and Properties
The core structure of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine features a pyrazole ring substituted at the 1, 3, 4, and 5 positions, and linked to a pyridine ring at the 3-position of the pyrazole. The key structural features include:
-
1,5-Dimethyl-1H-pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The methylation at the N1 and C5 positions influences the molecule's electronic properties and steric hindrance.
-
4-Bromo substituent: The bromine atom at the 4-position of the pyrazole ring is a crucial functional handle. It significantly enhances the molecule's utility in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions.[5]
-
3-Pyridyl substituent: The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many drugs and is known to engage in various biological interactions.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; A [label="N"]; B [label="N"]; C4 [label="C"]; C3 [label="C"]; C5 [label="C"]; Br [label="Br"]; Me1 [label="CH3"]; Me5 [label="CH3"]; Py_N [label="N"]; Py_C2 [label="C"]; Py_C3 [label="C"]; Py_C4 [label="C"]; Py_C5 [label="C"]; Py_C6 [label="C"];
A -- B [len=1.5]; B -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- A [len=1.5];
C4 -- Br [len=1.5]; A -- Me1 [len=1.5]; C5 -- Me5 [len=1.5];
C3 -- Py_C2 [len=1.5]; Py_C2 -- Py_C3 [len=1.5]; Py_C3 -- Py_C4 [len=1.5]; Py_C4 -- Py_N [len=1.5]; Py_N -- Py_C6 [len=1.5]; Py_C6 -- Py_C2 [len=1.5];
// Invisible edges for positioning edge [style=invis]; C3 -- Py_C4; C3 -- Py_C6;
} "Chemical structure of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine"
Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₀H₁₀BrN₃ | - |
| Molecular Weight | 252.11 g/mol | - |
| Melting Point | 90-110 °C | Based on melting points of similar substituted bromopyrazoles which are typically solids at room temperature. For example, 4-bromopyrazole has a melting point of 93-96 °C and 3-bromopyrazole has a melting point of 60-65 °C.[6][7] |
| Boiling Point | > 300 °C | High boiling point is expected due to the presence of polar heterocyclic rings and the bromine atom. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | The presence of the pyridine nitrogen may slightly increase aqueous solubility compared to non-pyridyl analogues. |
| pKa | ~3-4 (pyridine N) | The pyridine nitrogen is expected to be basic, with a pKa in the typical range for substituted pyridines. |
| LogP | ~2.5 - 3.5 | The molecule has a significant non-polar character due to the aromatic rings and methyl groups, balanced by the polar nitrogen atoms. |
Spectroscopic Analysis
The structural elucidation of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the methyl groups and the aromatic protons on the pyridine ring.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| N-CH₃ (1-position) | 3.7 - 4.0 | Singlet | The methyl group on the nitrogen is typically deshielded. |
| C-CH₃ (5-position) | 2.2 - 2.5 | Singlet | The methyl group on the pyrazole carbon is expected in this region. |
| Pyridine H (ortho to N) | 8.5 - 8.7 | Doublet | Protons adjacent to the nitrogen in a pyridine ring are significantly deshielded. |
| Pyridine H (meta to N) | 7.7 - 7.9 | Multiplet | Aromatic proton in a typical region for pyridines. |
| Pyridine H (para to N) | 7.2 - 7.4 | Multiplet | Aromatic proton in a typical region for pyridines. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (if applicable) | - | No carbonyl group present. |
| Aromatic C (Pyrazole) | 140-155 (C3, C5), ~95 (C4-Br) | The C4 carbon bearing the bromine atom will be significantly shifted.[8] |
| Aromatic C (Pyridine) | 120-150 | Typical chemical shift range for pyridine carbons.[9][10] |
| N-CH₃ | 35-40 | Aliphatic carbon attached to nitrogen. |
| C-CH₃ | 10-15 | Aliphatic carbon attached to a carbon atom. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=N, C=C (aromatic) | 1400-1600 | Ring stretching |
| C-Br | 500-600 | Stretching |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Expected m/z | Notes |
| [M]⁺ | 251/253 | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) with approximately 1:1 ratio. |
| [M-Br]⁺ | 172 | Loss of the bromine atom. |
| [M-CH₃]⁺ | 236/238 | Loss of a methyl group. |
The fragmentation of the molecular ion is a critical aspect of mass spectrometry.[11] For 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, fragmentation is likely to be initiated at the lone pairs of the nitrogen atoms or by cleavage of the C-Br bond.[12]
Chemical Reactivity and Synthesis
The chemical reactivity of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is largely dictated by the bromine substituent on the pyrazole ring and the pyridine moiety.
Reactivity of the 4-Bromo-Pyrazole Moiety
The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions.[5] This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
dot graph "Reactivity" { layout=neato; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
Start [label="4-(4-bromo-1,5-dimethyl-1H-\npyrazol-3-yl)pyridine", fillcolor="#EA4335"];
Suzuki [label="Suzuki Coupling\n(Ar-B(OH)2, Pd catalyst)", fillcolor="#34A853"]; Heck [label="Heck Reaction\n(Alkene, Pd catalyst)", fillcolor="#FBBC05"]; Sonogashira [label="Sonogashira Coupling\n(Alkyne, Pd/Cu catalyst)", fillcolor="#4285F4"]; Buchwald [label="Buchwald-Hartwig\nAmination (Amine, Pd catalyst)", fillcolor="#34A853"];
Start -> Suzuki [label="C-C bond formation"]; Start -> Heck [label="C-C bond formation"]; Start -> Sonogashira [label="C-C bond formation"]; Start -> Buchwald [label="C-N bond formation"]; } "Key cross-coupling reactions at the C4-bromo position."
Proposed Synthesis
A plausible and efficient synthesis of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can be envisioned through a multi-step sequence starting from readily available materials. The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a classic and reliable method for constructing the pyrazole core.[13]
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
A [label="1-(Pyridin-4-yl)ethan-1-one", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl acetate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Sodium ethoxide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Methylhydrazine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Brominating agent\n(e.g., NBS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Step1 [label="Claisen Condensation", fillcolor="#34A853"]; Step2 [label="Knorr Pyrazole Synthesis", fillcolor="#FBBC05"]; Step3 [label="Bromination", fillcolor="#EA4335"];
Product [label="4-(4-bromo-1,5-dimethyl-1H-\npyrazol-3-yl)pyridine", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> Step1; B -> Step1; C -> Step1; Step1 -> Step2 [label="1-(Pyridin-4-yl)butane-1,3-dione"]; D -> Step2; Step2 -> Step3 [label="1,5-Dimethyl-3-(pyridin-4-yl)-1H-pyrazole"]; E -> Step3; Step3 -> Product; } "Proposed synthetic workflow."
Potential Applications in Drug Discovery
The convergence of the pyrazole and pyridine scaffolds in 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine makes it a highly attractive candidate for drug discovery programs. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][14] Similarly, the pyridine moiety is a key component of numerous approved drugs.
The bromine atom provides a strategic point for diversification, allowing for the synthesis of a library of analogues for high-throughput screening. Potential therapeutic targets for compounds derived from this scaffold could include:
-
Kinase inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The pyrazolopyridine scaffold could serve as a novel hinge-binding motif.
-
GPCR modulators: G-protein coupled receptors are a major class of drug targets, and heterocyclic compounds are frequently found in GPCR ligands.
-
Enzyme inhibitors: The scaffold could be elaborated to target a variety of enzymes implicated in disease.
Experimental Protocols
The following protocols are representative methodologies that can be adapted for the synthesis and characterization of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine and its derivatives.
Proposed Synthesis of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
This protocol is a general procedure based on established methods for the synthesis of substituted pyrazoles.[15][16]
Step 1: Synthesis of 1-(pyridin-4-yl)butane-1,3-dione
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add ethyl acetate (1.5 eq).
-
To this mixture, add 1-(pyridin-4-yl)ethan-1-one (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-dicarbonyl compound.
Step 2: Synthesis of 1,5-dimethyl-3-(pyridin-4-yl)-1H-pyrazole
-
Dissolve the crude 1-(pyridin-4-yl)butane-1,3-dione (1.0 eq) in glacial acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Bromination of 1,5-dimethyl-3-(pyridin-4-yl)-1H-pyrazole
-
Dissolve the 1,5-dimethyl-3-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine.
Representative Suzuki Cross-Coupling Reaction
This protocol demonstrates the utility of the bromo-substituent for further functionalization.[17][18][19]
-
To a reaction vessel, add 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Add a mixture of a suitable solvent system, for example, a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine represents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its structure, combining the favorable properties of both pyrazole and pyridine rings, along with a strategically placed bromine atom for further diversification, makes it a valuable tool for medicinal chemists. The synthetic routes and characterization data outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related molecular scaffolds in the ongoing quest for new and effective medicines.
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